molecular formula C16H16O2 B160456 Benzoin ethyl ether CAS No. 574-09-4

Benzoin ethyl ether

Cat. No.: B160456
CAS No.: 574-09-4
M. Wt: 240.3 g/mol
InChI Key: KMNCBSZOIQAUFX-UHFFFAOYSA-N
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Description

Benzoin ethyl ether, also known as ethoxy benzoin, is an organic compound with the chemical formula C16H16O2. It appears as a white or pale yellow crystalline solid and is soluble in ethanol, ether, benzene, and petroleum ether. This compound is primarily used as a photosensitizer in ultraviolet-curable coatings, inks, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoin ethyl ether is traditionally synthesized through a two-step process involving the initial condensation of benzaldehyde followed by etherification. The condensation step typically employs cyanide catalysts, while the etherification step involves the reaction with ethanol .

Industrial Production Methods: An environmentally benign method for synthesizing this compound involves using a NiAlCe-hydrotalcite catalyst. This one-step synthesis achieves high selectivity and conversion rates, making it a more sustainable alternative to traditional methods .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzil derivatives.

    Reduction: It can be reduced to form benzoin or other related compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Benzil derivatives.

    Reduction: Benzoin.

    Substitution: Various substituted benzoin ethers.

Scientific Research Applications

Benzoin ethyl ether has diverse applications in scientific research:

Comparison with Similar Compounds

  • Benzoin methyl ether
  • Benzoin isopropyl ether
  • Benzoin butyl ether

Comparison: Benzoin ethyl ether is unique due to its optimal balance of reactivity and stability. Compared to benzoin methyl ether, it has a longer alkyl chain, which can influence its solubility and reactivity. Benzoin isopropyl ether and benzoin butyl ether have bulkier alkyl groups, which can affect their steric properties and reactivity in photochemical reactions .

Properties

IUPAC Name

2-ethoxy-1,2-diphenylethanone
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InChI

InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3
Source PubChem
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InChI Key

KMNCBSZOIQAUFX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16O2
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DSSTOX Substance ID

DTXSID40862220
Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Molecular Weight

240.30 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Benzoin ethyl ether
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CAS No.

574-09-4
Record name (±)-Benzoin ethyl ether
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name 2-ethoxy-1,2-diphenylethan-1-one
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Synthesis routes and methods

Procedure details

The powdered KOH is added slowly to the acrylic acid and the saccharose and water in a reaction flask kept in an ice-water bath. The temperature is kept between 40° and 50° C. After neutralization, the pH-value of the resulting solution is adjusted to 7.8. Then 2-hydroxyethyl methacrylate and the acetophenone are added. The mixture is then poured into the polymerization trough and polymerization is effected by UV-radiation at a bath temperature of 50° C. and a reaction temperature of 60° C. The product is readily millable.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of benzoin ethyl ether?

A1: this compound has the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. Its structure consists of two phenyl rings connected by a central carbon atom bearing a hydroxyl group and an ethoxy group.

Q2: Which spectroscopic techniques are used to characterize this compound?

A2: Several techniques are employed for characterization, including X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy [, , ], and nuclear magnetic resonance (NMR) spectroscopy [].

Q3: How does the presence of this compound affect the properties of UV-curable materials?

A3: this compound acts as a photoinitiator in UV-curable materials. It facilitates polymerization upon exposure to UV light, enhancing curing speed and influencing final material properties like hardness, transparency, and adhesive strength [, ].

Q4: Are there specific materials where this compound shows enhanced compatibility or performance?

A4: Research indicates its effectiveness with various polymers. For instance, it successfully photocrosslinks polystyrene-block-polybutadiene-block-polystyrene (SBS) [], enhances grafting of styrene onto cotton cellulose [], and aids in preparing transparent siloxane-based hybrid UV-curable coating materials [].

Q5: How is this compound utilized in organic synthesis?

A5: this compound serves as a photoinitiator in various organic reactions, notably the synthesis of this compound itself from benzaldehyde and ethanol using catalysts like NiAl-LDHs/SiO2 [], NiAl-HTLcs [], and Cu-hydrotalcite [].

Q6: What role does this compound play in the synthesis of this compound from benzaldehyde and ethanol?

A6: In this particular reaction, this compound is not a catalyst but rather the desired product. Catalysts like NiAl-LDHs/SiO2 [] and NiAl-HTLcs [] promote the formation of this compound from the reactants benzaldehyde and ethanol.

Q7: What factors influence the catalytic performance of systems utilizing this compound in this compound synthesis?

A7: Factors such as the type of catalyst used (e.g., NiAl-LDHs/SiO2 [], NiAl-HTLcs [], Cu-hydrotalcite []), reaction temperature, reaction time, and the ratio of reactants impact the conversion of benzaldehyde and the selectivity towards this compound.

Q8: How does the structure of the catalyst impact the synthesis of this compound?

A8: The structure of catalysts, such as the presence of specific crystal phases, high crystallinity, and high surface area, significantly influences catalytic performance in this compound synthesis. For example, NiAl-HTLcs with a single phase and high crystallization exhibit excellent catalytic activity []. Similarly, dual-mesoporous ZSM-5 zeolite with highly b-axis-oriented large mesopores demonstrates exceptional catalytic performance, attributed to its unique structure providing ample active sites and efficient reactant access [].

Q9: Have computational methods been applied to study this compound and related reactions?

A9: Yes, computational chemistry, particularly the HF/3-21G method, has been used to elucidate the reaction mechanism of this compound formation. These studies highlight the significance of C6H5CHOC2H5OH as a key intermediate in the reaction pathway [].

Q10: How do structural modifications of this compound affect its photoinitiation efficiency?

A10: Research suggests that modifications to the benzoin core structure can significantly impact photoinitiation efficiency. For example, this compound shows higher initiation efficiency than other photoinitiators like anthraquinone and trinitrofluorenone when used in the photocrosslinking of SBS block copolymers [].

Q11: What is known about the stability of this compound?

A11: While specific degradation pathways are not extensively discussed in the provided papers, research indicates that this compound is a highly efficient alpha-scission photoinitiator []. This implies it undergoes photolysis upon UV exposure, breaking down into reactive radical species that initiate polymerization reactions.

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